molecular formula C11H17NO B13031567 (1S)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL

(1S)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL

Cat. No.: B13031567
M. Wt: 179.26 g/mol
InChI Key: QRRFXAGSYFYLJX-HCCKASOXSA-N
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Description

(1S)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL: is a chiral compound with a specific stereochemistry at the 1-position This compound is characterized by the presence of an amino group and a hydroxyl group attached to a propan-2-ol backbone, with a 2,4-dimethylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate substituted benzene derivative, such as 2,4-dimethylbenzaldehyde.

    Formation of Intermediate: The aldehyde undergoes a condensation reaction with a suitable amine, followed by reduction to form the corresponding amine intermediate.

    Chiral Resolution: The intermediate is then subjected to chiral resolution techniques to obtain the desired (1S)-enantiomer.

    Final Product:

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in (1S)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL can undergo oxidation to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine or hydroxyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: (1S)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL can be used as a chiral ligand in asymmetric catalysis, aiding in the synthesis of enantiomerically pure compounds.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development: Its unique structure makes it a potential candidate for the development of new pharmaceuticals, particularly in targeting specific receptors or enzymes.

Industry:

    Material Science: The compound can be used in the synthesis of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which (1S)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, leading to inhibition or activation of specific pathways. The stereochemistry of the compound ensures selective interaction with chiral centers in biological molecules.

Comparison with Similar Compounds

    (1R)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL: The enantiomer of the compound with different stereochemistry.

    1-Amino-1-(2,4-dimethylphenyl)ethanol: A similar compound with a shorter carbon chain.

    1-Amino-1-(2,4-dimethylphenyl)butan-2-OL: A similar compound with a longer carbon chain.

Uniqueness:

    Stereochemistry: The (1S)-enantiomer provides specific interactions with chiral centers, making it unique in its biological activity.

    Functional Groups: The presence of both amino and hydroxyl groups allows for diverse chemical reactions and applications.

This detailed article provides a comprehensive overview of (1S)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(1S)-1-amino-1-(2,4-dimethylphenyl)propan-2-ol

InChI

InChI=1S/C11H17NO/c1-7-4-5-10(8(2)6-7)11(12)9(3)13/h4-6,9,11,13H,12H2,1-3H3/t9?,11-/m1/s1

InChI Key

QRRFXAGSYFYLJX-HCCKASOXSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)[C@@H](C(C)O)N)C

Canonical SMILES

CC1=CC(=C(C=C1)C(C(C)O)N)C

Origin of Product

United States

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